1,2,2-Trimethyl-3-(piperidine-1-carbonyl)-cyclopentanecarboxylic acid
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Overview
Description
1,2,2-Trimethyl-3-(piperidine-1-carbonyl)-cyclopentanecarboxylic acid is a complex organic compound with the molecular formula C15H25NO3 and a molecular weight of 267.36 g/mol . This compound is characterized by its cyclopentane ring structure, which is substituted with piperidine and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Trimethyl-3-(piperidine-1-carbonyl)-cyclopentanecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: Starting with a suitable cyclopentane precursor, the ring is functionalized with methyl groups at the 1, 2, and 2 positions.
Introduction of the Piperidine Group: The piperidine moiety is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the cyclopentane intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,2,2-Trimethyl-3-(piperidine-1-carbonyl)-cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The piperidine group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1,2,2-Trimethyl-3-(piperidine-1-carbonyl)-cyclopentanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2,2-Trimethyl-3-(piperidine-1-carbonyl)-cyclopentanecarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The piperidine group is known to interact with neurotransmitter receptors, potentially influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,2-Trimethylcyclopentanecarboxylic acid: Lacks the piperidine group, making it less versatile in certain applications.
3-(Piperidine-1-carbonyl)-cyclopentanecarboxylic acid: Lacks the methyl groups, which may affect its reactivity and stability.
Uniqueness
1,2,2-Trimethyl-3-(piperidine-1-carbonyl)-cyclopentanecarboxylic acid is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both the piperidine and carboxylic acid groups makes it particularly valuable in medicinal chemistry and industrial applications.
Properties
IUPAC Name |
1,2,2-trimethyl-3-(piperidine-1-carbonyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-14(2)11(7-8-15(14,3)13(18)19)12(17)16-9-5-4-6-10-16/h11H,4-10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIADNPDPQSZWDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)N2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24801672 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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